molecular formula C22H25N5O B2767623 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide CAS No. 2034410-58-5

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide

Cat. No.: B2767623
CAS No.: 2034410-58-5
M. Wt: 375.476
InChI Key: AVIWHTRSMVCYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide is a heterocyclic compound featuring a fused quinazoline-piperidine scaffold linked to an indole carboxamide moiety. The indole carboxamide group may enhance binding to aromatic-rich binding pockets in biological targets, while the tetrahydroquinazoline-piperidine system could contribute to metabolic stability and bioavailability.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(16-5-6-19-15(13-16)7-10-23-19)26-17-8-11-27(12-9-17)21-18-3-1-2-4-20(18)24-14-25-21/h5-7,10,13-14,17,23H,1-4,8-9,11-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWHTRSMVCYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Tetrahydroquinazoline Formation

The tetrahydroquinazoline ring is synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinazolin-4-amine with a ketone or aldehyde under acidic conditions. For example, refluxing 2-aminobenzylamine with cyclohexanone in acetic acid yields the tetrahydroquinazoline core. Alternatively, microwave-assisted methods using DABCO as a base enhance reaction efficiency (70–85% yield).

Amide Coupling with 1H-Indole-5-Carboxylic Acid

Carboxylic Acid Activation

Activation of 1H-indole-5-carboxylic acid is performed using HATU or EDCl/HOBt in anhydrous DCM or DMF. For instance, treating the acid with HATU and DIPEA generates the active O-acylisourea intermediate, which reacts with the piperidine amine to form the amide bond (82–90% yield).

Solvent and Temperature Optimization

Reaction efficiency depends on solvent polarity and temperature:

  • DMF : Higher yields (85–90%) due to improved solubility of intermediates.
  • DCM : Requires longer reaction times (24 hours) but minimizes side reactions.
  • Temperature : 0–25°C prevents racemization of the indole moiety.

Reaction Monitoring and Purification

Analytical Techniques

  • HPLC : Purity assessment using a C18 column (90% acetonitrile/water, 1.0 mL/min) confirms >98% purity.
  • NMR : ¹H NMR (500 MHz, DMSO-d6) shows characteristic signals: δ 8.25 (s, 1H, indole NH), 7.85 (d, J = 8.5 Hz, 1H, aromatic), 4.30 (m, 1H, piperidine CH).

Purification Methods

  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 214–216°C).

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for cyclocondensation steps, reducing reaction times from hours to minutes. Green chemistry principles favor replacing DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during tetrahydroquinazoline formation are mitigated by:

  • Low-temperature control : Slowing reaction kinetics to favor the desired product.
  • Catalytic base screening : DABCO outperforms triethylamine in minimizing byproducts.

Epimerization During Amide Coupling

Racemization at the indole α-carbon is suppressed by:

  • Low-temperature activation : Keeping reactions below 10°C.
  • Proton sponge additives : 2,6-Lutidine absorbs HCl generated during coupling.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Goxalapladib (CAS-412950-27-7), a structurally distinct compound targeting atherosclerosis, which limits direct comparisons .

Structural and Functional Comparisons
Parameter N-[1-(5,6,7,8-THQ-Piperidin-4-yl)-1H-indole-5-carboxamide Goxalapladib Other Quinazoline/Indole Analogues
Core Scaffold Tetrahydroquinazoline-piperidine + indole carboxamide 1,8-Naphthyridine-acetamide + fluorophenyl Quinazoline-based kinase inhibitors (e.g., Gefitinib)
Aromatic Systems Indole + tetrahydroquinazoline Biphenyl + difluorophenyl Indole/quinoline hybrids
Target Indication Hypothesized: Kinase inhibition or CNS modulation Atherosclerosis (Lp-PLA2 inhibitor) Oncology (EGFR inhibitors)
Bioavailability Likely moderate (piperidine enhances solubility) High lipophilicity (fluorinated groups) Variable (depends on substituents)
Selectivity Challenges Potential off-target binding due to indole flexibility Specific to Lp-PLA2 Off-target kinase activity common
Key Findings

Quinazoline Derivatives : Compounds like Gefitinib (an EGFR inhibitor) share the quinazoline core but lack the indole-piperidine linkage, resulting in divergent target profiles .

Indole Carboxamides : Analogues such as ABT-737 (Bcl-2 inhibitor) utilize indole carboxamide for hydrophobic interactions but lack the tetrahydroquinazoline-piperidine scaffold, reducing cross-target activity.

Piperidine-Containing Compounds : Goxalapladib ’s piperidine moiety is modified with methoxyethyl and trifluoromethyl biphenyl groups, favoring Lp-PLA2 binding, whereas the target compound’s unsubstituted piperidine may prioritize different interactions .

Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, mechanism of action, and relevant research findings.

Structural Overview

The compound consists of a tetrahydroquinazoline moiety linked to a piperidine ring and an indole carboxamide structure. This configuration suggests potential interactions with various biological targets, making it a candidate for multiple pharmacological applications.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase and pantothenate kinase , which are crucial for bacterial survival and cellular metabolism.
  • Receptor Modulation : Its structure indicates potential interactions with G protein-coupled receptors (GPCRs) , which are vital in regulating various physiological processes including cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498), suggesting its potential as a therapeutic agent in oncology .
Cell LineIC50 Value (μM)Reference
MDA-MB-468 (Breast)10.5
A498 (Renal)12.3

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the compound's effectiveness against various tumor types. It was found to significantly reduce cell viability in treated groups compared to controls, with an emphasis on its ability to induce apoptosis through intrinsic pathways.
  • Mechanistic Insights : Further investigation revealed that the compound's interaction with specific receptors led to altered signaling pathways associated with tumor progression and metastasis.

Q & A

Basic: What are the key synthetic strategies for synthesizing N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core Scaffold Assembly : Coupling the tetrahydroquinazoline moiety with a piperidine ring via nucleophilic substitution or Buchwald-Hartwig amination, ensuring proper steric and electronic alignment .
  • Indole Carboxamide Formation : Reacting 1H-indole-5-carboxylic acid with the piperidine-tetrahydroquinazoline intermediate using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions .
  • Critical Reaction Parameters :
    • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
    • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC achieves >95% purity .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify regiochemistry of the indole and piperidine moieties. For example, indole NH protons appear as broad singlets (~δ 10–12 ppm), while piperidine protons show multiplet splitting .
  • Mass Spectrometry (MS) :
    • ESI-HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values (e.g., C₂₃H₂₆N₆O₂: calc. 442.2118, observed 442.2115) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3400 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can computational modeling predict the biological targets of this compound, and what experimental validation methods are recommended?

  • Target Prediction :
    • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries. The tetrahydroquinazoline-piperidine core may exhibit affinity for adenosine receptors or JAK/STAT pathways .
    • Pharmacophore Mapping : Align with known inhibitors (e.g., JAK3 inhibitors) to identify critical hydrogen bonds and hydrophobic interactions .
  • Validation Strategies :
    • In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]-ATP for kinases) to measure IC₅₀ values .
    • Functional Assays : Assess downstream signaling (e.g., STAT phosphorylation via Western blot) in cell lines (e.g., HEK293) .

Advanced: What strategies can resolve contradictions in biological activity data across different assay formats?

  • Assay-Specific Optimization :
    • Cell Permeability : Use PAMPA or Caco-2 models to evaluate membrane penetration differences between assays (e.g., cell-based vs. biochemical) .
    • Redox Interference : Test for false positives in high-throughput screens (e.g., luciferase-based assays) by adding antioxidants (e.g., catalase) .
  • Structural-Activity Relationship (SAR) Analysis :
    • Synthesize analogs with modified substituents (e.g., halogenation on indole) to isolate assay-specific effects. For example, 5-chloro derivatives in showed improved selectivity in kinase assays .

Advanced: How does modifying substituents on the indole or piperidine moieties affect potency and selectivity?

  • Indole Modifications :
    • 5-Position Halogenation : Introducing Cl or F enhances lipophilicity and target engagement (e.g., 5-Cl analog in showed 10-fold higher JAK3 inhibition vs. wild type) .
    • N-Methylation : Reduces metabolic instability but may hinder H-bonding (e.g., N-methylindole derivatives in had lower CYP3A4 clearance) .
  • Piperidine/Tetrahydroquinazoline Adjustments :
    • Cyclopropyl Substitution : Improves conformational rigidity and selectivity (e.g., cyclopropyl-pyrazole analogs in reduced off-target binding) .
    • Polar Groups : Adding hydroxyl or amine groups (e.g., 5-amino-tetrahydronaphthalene in ) enhances solubility but may reduce CNS penetration .

Advanced: What methodologies are recommended for assessing metabolic stability and toxicity in preclinical development?

  • Metabolic Profiling :
    • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂. Use LC-MS/MS to identify CYP450-mediated metabolites .
    • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone-imine or epoxide intermediates .
  • Toxicity Screening :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .
    • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.